![molecular formula C12H10N2O2 B12999232 Methyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12999232.png)
Methyl [2,4'-bipyridine]-6-carboxylate
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Overview
Description
Methyl [2,4'-bipyridine]-6-carboxylate (CAS: 1214364-51-8) is a heterocyclic organic compound featuring two pyridine rings connected at the 2- and 4'-positions, with a methyl ester group at the 6-position of the first pyridine ring. Its molecular formula is C₁₂H₁₀N₂O₂, and it has a molecular weight of 214.22 g/mol . This compound is structurally distinct from common bipyridine derivatives due to the 2,4'-linkage, which influences its electronic properties, coordination geometry, and reactivity. It serves as a precursor for ligands in coordination chemistry, particularly in the synthesis of rare-earth complexes and transition-metal catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2,4’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Negishi cross-coupling strategy, which involves the reaction of pyridyl halides with organozinc reagents in the presence of a palladium catalyst . Another approach is the Kröhnke method, which involves the reaction of pyridinium salts with α,β-unsaturated ketones followed by cyclization with ammonium acetate .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods include Suzuki, Stille, and Ullmann couplings, which allow for the formation of bipyridine structures under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl [2,4’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Structural Characteristics
- Chemical Formula : C12H10N2O2
- Molecular Weight : 218.22 g/mol
- IUPAC Name : Methyl 2-pyridin-2-ylpyridine-4-carboxylate
The compound features two pyridine rings connected by a single bond, with a carboxylate group and a methyl ester substituent. These structural elements enhance its solubility and reactivity in biological systems.
Coordination Chemistry
Methyl [2,4'-bipyridine]-6-carboxylate serves as an effective ligand in coordination complexes with transition metals. Its ability to coordinate with metal ions makes it valuable in catalysis and materials science.
- Common Metal Complexes :
- Iron (Fe)
- Cobalt (Co)
These complexes have been utilized in various catalytic processes, enhancing reaction efficiencies and selectivity.
Medicinal Chemistry
Research indicates that this compound exhibits potential therapeutic properties:
- Phosphodiesterase Inhibition : The compound has been studied for its ability to inhibit phosphodiesterase enzymes, which may lead to increased levels of cyclic adenosine monophosphate in cells. This mechanism can enhance cardiac contractility and vasodilation.
- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, treatment with this compound reduced cell viability significantly in the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.
Materials Science
This compound is also explored in the development of advanced materials:
- Dye-Sensitized Solar Cells : Its properties make it suitable for use in optoelectronic devices, including dye-sensitized solar cells.
Table 1: Binding Affinity of this compound with Enzymes
Enzyme | KD (µM) | Reference |
---|---|---|
Protein Kinase A | 0.75 | |
Phosphatase | 1.20 |
Table 2: Anticancer Activity Overview
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
Case Study 1: Anticancer Activity in MCF-7 Cell Line
In a controlled experiment assessing the effects of this compound on MCF-7 cells:
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM.
- : The compound induces apoptosis, making it a candidate for further development as an anticancer drug.
Case Study 2: Coordination Complexes with Transition Metals
A study focused on synthesizing complexes of this compound with iron and cobalt:
- Synthesis Method : The complex was formed through direct reaction under reflux conditions.
- Characterization Techniques : Techniques such as NMR and UV-VIS spectroscopy were employed to confirm complex formation.
- Findings : The resulting complexes exhibited enhanced catalytic activity compared to their metal counterparts alone.
Mechanism of Action
The mechanism of action of methyl [2,4’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, influencing reaction pathways and enhancing reaction rates. The molecular targets include transition metal centers, and the pathways involved often relate to electron transfer processes and coordination chemistry .
Comparison with Similar Compounds
Structural Isomers: 2,2'- vs. 2,4'-Bipyridine Derivatives
The positional isomerism of bipyridine derivatives significantly impacts their physicochemical and coordination properties:
Key Differences :
- Electronic Effects: The 6-carboxylate group in 2,4'-derivatives lowers redox potentials in ruthenium complexes by ~0.4 V compared to unsubstituted bipyridines, as observed in analogous [2,2'-bipyridine]-6-carboxylate systems .
Functional Group Variations: Carboxylate vs. Ester vs. Acid
The nature of the substituent at the 6-position critically influences reactivity and applications:
Thermal Stability : this compound decomposes at temperatures above 373 K, similar to its rare-earth complexes (stable up to 323 K) . In contrast, carboxylic acid derivatives exhibit lower thermal stability due to decarboxylation risks .
Biological Activity
Methyl [2,4'-bipyridine]-6-carboxylate is a compound belonging to the bipyridine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a bipyridine structure with a carboxylate group at the 6-position and a methyl ester group. The molecular formula is C12H10N2O2 with a molecular weight of 214.22 g/mol. The unique arrangement of functional groups allows for specific interactions with biological macromolecules.
1. Antimicrobial Activity
Bipyridine derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 62.5 µg/mL |
S. aureus | 46.9 µg/mL |
C. albicans | 7.8 µg/mL |
Studies have demonstrated that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death .
2. Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells by affecting cell cycle progression and promoting cell death mechanisms.
- Case Study: MCF-7 Breast Cancer Cells
- Treatment with the compound resulted in significant inhibition of cell growth.
- The compound was found to increase lactate dehydrogenase (LDH) levels in treated cells, indicating cytotoxic effects.
- Flow cytometry analysis revealed an increased population of cells in the S phase of the cell cycle, suggesting that the compound interferes with DNA synthesis .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and metal chelation tests.
- Findings:
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- DNA Binding: Studies indicate that bipyridine derivatives can bind to DNA through groove binding mechanisms, influencing gene expression and cellular processes.
- Protein Interaction: The compound's interaction with proteins such as bovine serum albumin (BSA) has been characterized using fluorescence spectroscopy, revealing quenching effects that suggest potential therapeutic applications in drug delivery systems .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 6-pyridin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-4-2-3-10(14-11)9-5-7-13-8-6-9/h2-8H,1H3 |
InChI Key |
SPMLNKUWPNTSED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=NC=C2 |
Origin of Product |
United States |
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